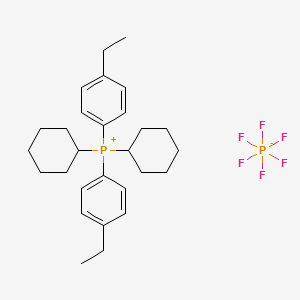
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the fourth position of the pyrazole ring and a methyl group at the first position. The compound’s unique structure makes it of interest in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2,2-dimethylpropan-1-ol, which is a key intermediate.
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution Reaction: The 3-chloro-2,2-dimethylpropyl group is introduced through a substitution reaction, where the hydroxyl group of 3-chloro-2,2-dimethylpropan-1-ol is replaced by the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring at the first position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学研究应用
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of its anti-inflammatory activity.
Pathways Involved: It may inhibit the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
相似化合物的比较
Similar Compounds
- 4-(3-chloro-2,2-dimethylpropyl)-1H-pyrazole
- 4-(3-chloro-2,2-dimethylpropyl)-3-methyl-1H-pyrazole
- 4-(3-chloro-2,2-dimethylpropyl)-5-methyl-1H-pyrazole
Uniqueness
4-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the first position and the 3-chloro-2,2-dimethylpropyl group at the fourth position make it a versatile compound for various applications.
属性
分子式 |
C9H15ClN2 |
|---|---|
分子量 |
186.68 g/mol |
IUPAC 名称 |
4-(3-chloro-2,2-dimethylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7H2,1-3H3 |
InChI 键 |
TYNCXERSOMNYNX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CN(N=C1)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



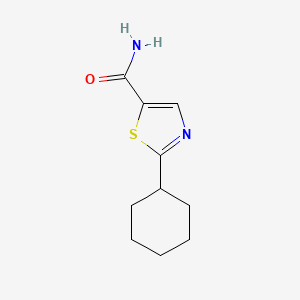
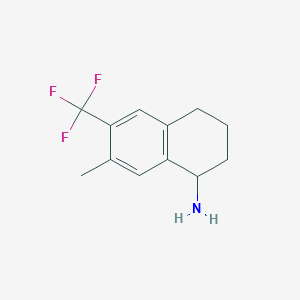
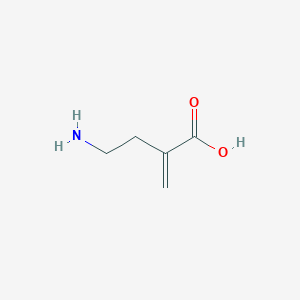

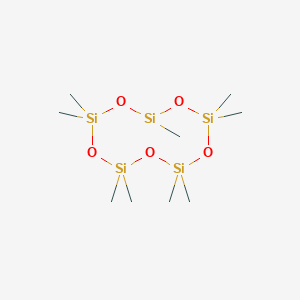
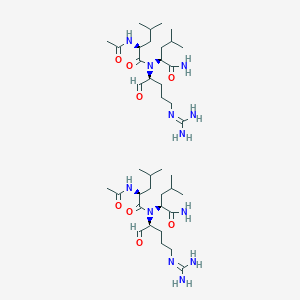
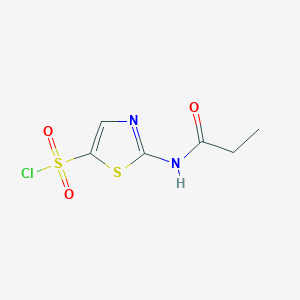
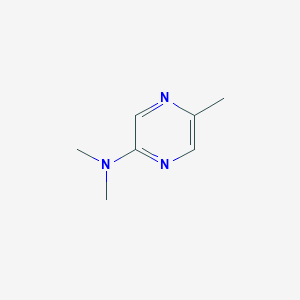
![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
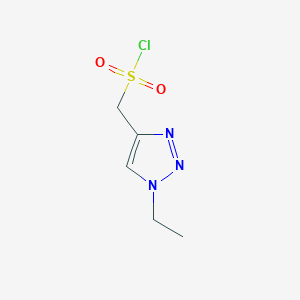
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
